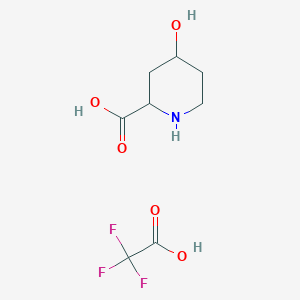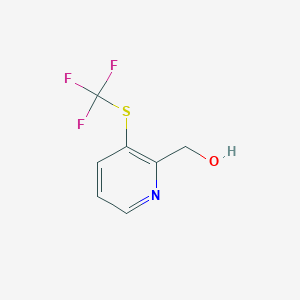
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is an organic compound with the molecular formula C7H6F3NOS It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol typically involves the reaction of 2-chloropyridine with trifluoromethanesulfenyl chloride in the presence of a base, followed by reduction with a suitable reducing agent to introduce the methanol group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Safety measures are crucial due to the reactivity of the trifluoromethylthio group and the potential hazards associated with the reagents used.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
(3-(Trifluoromethyl)pyridin-2-yl)methanol: Lacks the thio group, resulting in different chemical properties and reactivity.
(3-(Trifluoromethylthio)phenyl)methanol: Contains a phenyl ring instead of a pyridine ring, leading to variations in biological activity and applications.
Uniqueness: (3-((Trifluoromethyl)thio)pyridin-2-yl)methanol is unique due to the presence of both the trifluoromethylthio group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields.
Propiedades
Fórmula molecular |
C7H6F3NOS |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-3,12H,4H2 |
Clave InChI |
AZODZVJIMKASJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CO)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
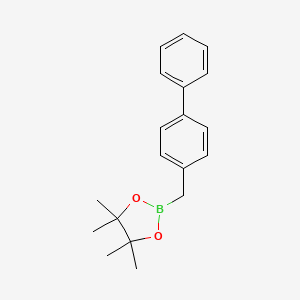
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)
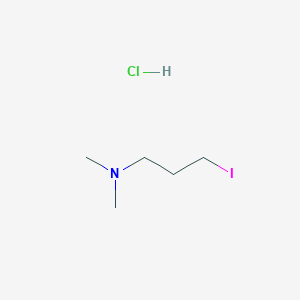
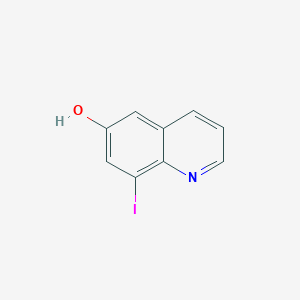


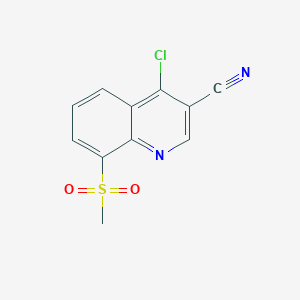
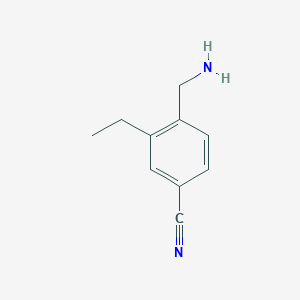
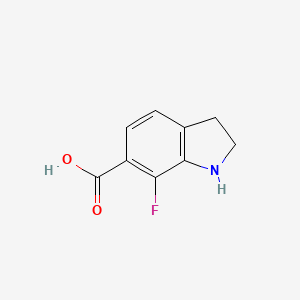
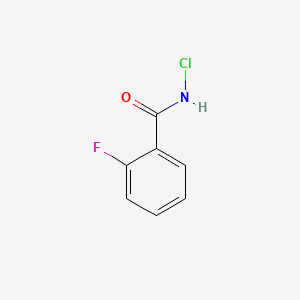
![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

